molecular formula C22H16Cl2N2OS2 B2795531 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide CAS No. 392246-51-4

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide

Cat. No.: B2795531
CAS No.: 392246-51-4
M. Wt: 459.4
InChI Key: AYBNCQWIZOJRBL-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide is a useful research compound. Its molecular formula is C22H16Cl2N2OS2 and its molecular weight is 459.4. The purity is usually 95%.
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Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide (commonly referred to as compound X) is a synthetic organic compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity of compound X, focusing on its antitumor and antimicrobial properties, along with synthesis methods and case studies.

Chemical Structure and Properties

Compound X belongs to the class of benzothiazole derivatives. Its chemical structure is characterized by the presence of a benzothiazole moiety fused with a tetrahydro-benzothiophene and a dichlorobenzamide group. The molecular formula is C17H16Cl2N2S2C_{17}H_{16}Cl_2N_2S_2, with a molecular weight of approximately 386.49 g/mol.

Antitumor Activity

Recent studies have demonstrated that compound X exhibits significant antitumor activity against various cancer cell lines. In vitro assays have shown that it inhibits the proliferation of human lung cancer cell lines such as A549 and HCC827.

Case Study: Antitumor Efficacy

In one study, compound X was evaluated using MTS cytotoxicity assays:

Cell LineIC50 (μM)
A5496.26
HCC8276.48
NCI-H35820.46

The results indicated that compound X is particularly effective in 2D cell culture formats compared to 3D formats, suggesting that its mechanism of action may be influenced by the cellular environment .

Antimicrobial Activity

In addition to its antitumor properties, compound X has shown promising antimicrobial activity against various pathogens. The antimicrobial efficacy was evaluated using broth microdilution methods according to CLSI guidelines.

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity of compound X against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli10
Staphylococcus aureus5

These findings suggest that compound X possesses broad-spectrum antimicrobial properties, making it a candidate for further development in therapeutic applications .

The biological activity of compound X is hypothesized to involve DNA binding and interference with cellular processes. Studies indicate that benzothiazole derivatives often bind within the minor groove of DNA, potentially disrupting replication and transcription processes .

Synthesis Methods

The synthesis of compound X involves several steps:

  • Formation of Benzothiazole : The initial step involves the condensation of appropriate thioketones with amines to form the benzothiazole nucleus.
  • Tetrahydrobenzothiophene Formation : Subsequent cyclization reactions yield the tetrahydrobenzothiophene structure.
  • Amide Bond Formation : Finally, the introduction of the dichlorobenzamide moiety is achieved through coupling reactions using coupling agents like EDCI.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2OS2/c23-12-9-10-15(24)14(11-12)20(27)26-22-19(13-5-1-3-7-17(13)28-22)21-25-16-6-2-4-8-18(16)29-21/h2,4,6,8-11H,1,3,5,7H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBNCQWIZOJRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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